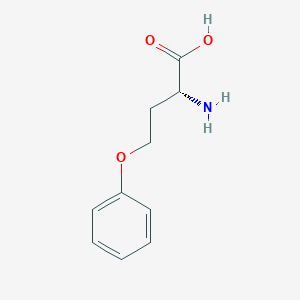

(2R)-2-Amino-4-phenoxybutanoic acid

CAS No.: 111950-17-5

Cat. No.: VC8172637

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111950-17-5 |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | (2R)-2-amino-4-phenoxybutanoic acid |

| Standard InChI | InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |

| Standard InChI Key | OZTJTXTWPFGIHY-SECBINFHSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)OCC[C@H](C(=O)O)N |

| SMILES | C1=CC=C(C=C1)OCCC(C(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)OCCC(C(=O)O)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The compound is systematically named (2R)-2-amino-4-phenoxybutanoic acid, reflecting its (R)-configuration at the second carbon. The IUPAC condensed notation is , where "Hse" denotes homoserine and "Ph" represents the phenoxy substituent . The chiral center at C2 is critical for its biochemical activity, as enantiomeric purity often dictates interactions with biological targets.

Molecular and Computed Properties

Key physicochemical properties include a topological polar surface area of 72.6 Ų, three hydrogen bond donors, and four hydrogen bond acceptors . Its rotatable bond count of five suggests moderate flexibility, which may influence its conformational behavior in solution. The compound’s computed exact mass is 195.0895 Da, with a monoisotopic mass of 195.0895 Da .

Table 1: Molecular properties of (2R)-2-amino-4-phenoxybutanoic acid

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 195.21 g/mol | |

| Hydrogen bond donors | 3 | |

| Hydrogen bond acceptors | 4 | |

| Rotatable bonds | 5 | |

| Topological polar surface area | 72.6 Ų |

Research Applications and Biological Relevance

Peptide Synthesis

(2R)-2-Amino-4-phenoxybutanoic acid serves as a building block in custom peptide synthesis. Creative Peptides markets this compound for constructing peptide libraries, which are pivotal in screening bioactive molecules . Its bulky phenoxy group may enhance peptide stability or modulate interactions with target proteins.

Antimicrobial and Cell-Penetrating Peptides

The compound is implicated in studies exploring antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). For example, research on Finegoldia magna and Streptococcus pyogenes investigates how AMPs are processed by bacterial enzymes . The phenoxy group’s hydrophobicity could improve membrane permeability, a key trait in CPP design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume